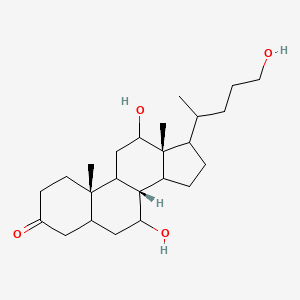

3-ceto Petromizonol

Descripción general

Descripción

3-ceto Petromizonol es un derivado de ácido biliar que se encuentra principalmente en las lampreas marinas (Petromyzon marinus). Es un componente significativo de las feromonas sexuales masculinas de la lamprea marina, que desempeña un papel crucial en la modulación de los comportamientos reproductivos en las hembras . Este compuesto es conocido por su capacidad para influir en el eje hipotálamo-hipófisis-gonadal en lampreas marinas inmaduras, afectando así su maduración sexual .

Aplicaciones Científicas De Investigación

3-ceto Petromizonol tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la química de los esteroides y el metabolismo de los ácidos biliares.

Biología: Investigado por su papel en la comunicación química y los comportamientos reproductivos en las lampreas marinas.

Medicina: Posibles aplicaciones para comprender la regulación hormonal y desarrollar estrategias de control de plagas basadas en feromonas.

Mecanismo De Acción

3-ceto Petromizonol ejerce sus efectos modulando la síntesis y liberación de la hormona liberadora de gonadotropina en las lampreas marinas. Esta modulación afecta el eje hipotálamo-hipófisis-gonadal, lo que lleva a cambios en la maduración sexual y los comportamientos reproductivos. Los objetivos moleculares incluyen receptores específicos en el sistema olfativo y las vías neuroendocrinas .

Compuestos similares:

Sulfato de Petromizonol: Otro derivado de ácido biliar con actividad feromonal similar.

Disulfato de Petromizomina: Un compuesto relacionado involucrado en la comunicación química en las lampreas marinas.

Disulfato de Petromyzosterol: Otro derivado de ácido biliar con funciones biológicas distintas.

Singularidad: this compound es único debido a su papel específico en la modulación de los comportamientos reproductivos en las lampreas marinas. Su capacidad para influir en el eje hipotálamo-hipófisis-gonadal lo diferencia de otros compuestos similares .

Safety and Hazards

While specific safety and hazard information for 3-keto Petromyzonol is not available, general safety measures for handling chemicals should be followed. This includes avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Análisis Bioquímico

Biochemical Properties

3-Keto Petromyzonol interacts with various biomolecules, particularly influencing the synthesis and release of GnRH . It modulates the hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey . The compound’s interaction with these biomolecules significantly impacts the biochemical reactions within the organism.

Cellular Effects

3-Keto Petromyzonol has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 3-Keto Petromyzonol increases plasma 15α-hydroxyprogesterone concentrations and brain gene expressions .

Molecular Mechanism

The molecular mechanism of 3-Keto Petromyzonol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates both the synthesis and release of GnRH, thereby altering the output of the HPG axis in immature sea lamprey .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Keto Petromyzonol change over time. It has been observed that exposure to 3-Keto Petromyzonol increased Jun mRNA but decreased lGnRH-III mRNA concentrations in the forebrain of immature females . This indicates the temporal effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Keto Petromyzonol vary with different dosages in animal models. For instance, there was no apparent dose effect of 3-Keto Petromyzonol within the range examined in one study . Higher concentrations appeared to show longer latency in elevating plasma 15α-hydroxyprogesterone compared to lower concentrations .

Metabolic Pathways

3-Keto Petromyzonol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to upregulate bile acid biosynthesis by altering amino acid metabolisms .

Transport and Distribution

3-Keto Petromyzonol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it is primarily released from the gills, suggesting a conversion of petromyzonol sulfate to 3-Keto Petromyzonol in the gill epithelium .

Subcellular Localization

Given its significant role in modulating the HPG axis, it is likely to be localized in specific compartments or organelles where it exerts its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-ceto Petromizonol implica múltiples pasos, comenzando con el colesterol u otros precursores de ácidos biliares. El proceso generalmente incluye reacciones de hidroxilación, oxidación y sulfatación. Los pasos clave son:

Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas en la columna vertebral esteroidea.

Oxidación: Conversión de grupos hidroxilo en grupos ceto.

Sulfatación: Adición de grupos sulfato para mejorar la solubilidad y la actividad biológica.

Métodos de producción industrial: La producción industrial de this compound es menos común debido a su papel biológico específico en las lampreas marinas. Los análogos sintéticos se pueden producir utilizando técnicas de síntesis orgánica multipaso similares, que a menudo implican métodos avanzados de purificación cromatográfica para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-ceto Petromizonol experimenta varias reacciones químicas, que incluyen:

Reducción: Conversión de grupos ceto de nuevo a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados o sulfatados de this compound, que pueden tener diferentes actividades biológicas .

Comparación Con Compuestos Similares

Petromyzonol Sulfate: Another bile acid derivative with similar pheromonal activity.

Petromyzonamine Disulfate: A related compound involved in chemical communication in sea lampreys.

Petromyzosterol Disulfate: Another bile acid derivative with distinct biological functions.

Uniqueness: 3-Keto Petromyzonol is unique due to its specific role in modulating reproductive behaviors in sea lampreys. Its ability to influence the hypothalamic-pituitary-gonadal axis sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLORKLFLMTHHY-RJQVRNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?

A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []

Q2: How does 3kPZS interact with its target to exert its effects?

A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.

Q3: What are the downstream effects of 3kPZS in female sea lampreys?

A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]

Q4: Are there species differences in the response to 3kPZS?

A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []

Q5: Can other compounds interfere with the action of 3kPZS?

A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []

Q6: Does the concentration of 3kPZS influence its effects?

A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []

Q7: What is the potential for using 3kPZS in sea lamprey control?

A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]

Q8: What analytical methods are used to study 3kPZS?

A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]

- Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]

- Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]

- Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []

Q9: Are there any known environmental concerns associated with 3kPZS?

A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []

Q10: What is the future direction of research on 3kPZS?

A10: Future research on 3kPZS is multifaceted, encompassing:

- Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []

- Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []

- Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

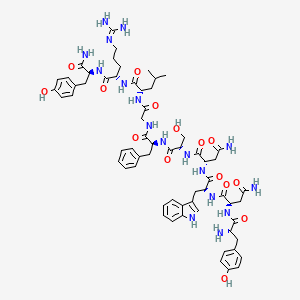

![d[Cha4]AVP](/img/structure/B561571.png)

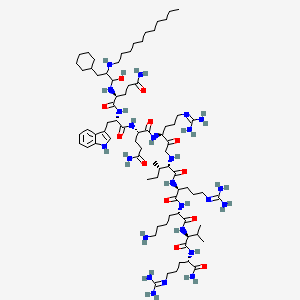

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

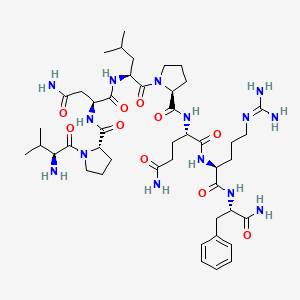

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

![[Ala17]-MCH](/img/no-structure.png)